

DC-5163: A Potent Inhibitor of Glycolysis for Cancer Therapy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: DC-5163

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A Technical Guide for Researchers and Drug Development Professionals

The aberrant metabolic landscape of cancer cells, characterized by a heightened reliance on glycolysis even in the presence of oxygen (the Warburg effect), presents a compelling target for therapeutic intervention. Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a pivotal enzyme in the glycolytic pathway, has emerged as a key focus for anticancer drug development. This technical guide provides an in-depth overview of **DC-5163**, a novel small-molecule inhibitor of GAPDH, and its role in the regulation of glycolysis and the induction of anti-tumor effects.

Executive Summary

DC-5163 is a potent and selective inhibitor of GAPDH that disrupts the central carbon metabolism of cancer cells. By blocking the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate, **DC-5163** effectively halts the glycolytic flux, leading to a significant reduction in ATP production, glucose uptake, and lactate secretion. This metabolic crisis triggers cell cycle arrest and apoptosis in various cancer cell lines, particularly those of epithelial origin, while exhibiting a favorable toxicity profile in normal cells. In vivo studies have demonstrated the efficacy of **DC-5163** in suppressing tumor growth, highlighting its potential as a promising therapeutic agent. This document outlines the quantitative effects of **DC-5163** on cancer cell metabolism and proliferation, details the experimental protocols for its evaluation, and provides visual representations of its mechanism of action and experimental workflows.

Quantitative Data on the Effects of DC-5163

The anti-cancer activity of **DC-5163** has been quantified across various cancer cell lines. The following tables summarize the key findings from published studies.

Parameter	Value	Cell Line	Reference
IC50 (GAPDH Inhibition)	176.3 nM	-	[1]
Kd (Binding Affinity)	3.192 μM	-	[1]
IC50 (Cell Proliferation, 48h)	99.22 μM	MDA-MB-231	[1]

Table 1: Biochemical and Cellular Potency of **DC-5163**. This table summarizes the in vitro potency of **DC-5163** in inhibiting its target, GAPDH, and its effect on the proliferation of the MDA-MB-231 breast cancer cell line.

Cell Line	Treatment	Inhibition of GAPDH Activity
BT-549	25 μM DC-5163 (48h)	Significant Inhibition
MCF7	25 μM DC-5163 (48h)	Significant Inhibition
HCT116	25 μM DC-5163 (48h)	Significant Inhibition
MDA-MB-231	25 μM DC-5163 (48h)	Significant Inhibition
A549	25 μM DC-5163 (48h)	Significant Inhibition

Table 2: Inhibition of Intracellular GAPDH Activity by **DC-5163**. This table highlights the ability of **DC-5163** to inhibit GAPDH activity within various cancer cell lines derived from epithelial tissues.[\[1\]](#)

Parameter	Cell Lines	Effect of DC-5163	Reference
Glucose Uptake	MDA-MB-231	Significantly Reduced	
Lactate Production	MCF-7, MDA-MB-231, BT549	Significantly Reduced	
ATP Production	MCF-7, MDA-MB-231, BT549	Significantly Reduced	
¹⁸ F-FDG Uptake	MDA-MB-231	Significantly Reduced	
Extracellular Acidification Rate (ECAR)	MCF-7, MDA-MB-231, BT549	Significantly Reduced	
glycoPER	MCF-7, MDA-MB-231, BT549	Significantly Reduced	
GLUT1 Protein Level	Breast Cancer Cells	Decreased	

Table 3: Metabolic Consequences of **DC-5163** Treatment in Cancer Cells. This table outlines the downstream effects of GAPDH inhibition by **DC-5163** on key metabolic parameters in various breast cancer cell lines.

Parameter	Cell Lines	Effect of DC-5163	Reference
Apoptosis	MDA-MB-231, MCF-7, BT549	Dose-dependent Increase	
Cell Cycle	MCF-7, MDA-MB-231, BT549	G0/G1 Phase Arrest	
Colony Formation	MCF-7, MDA-MB-231, BT549	Dose-dependent Inhibition	

Table 4: Cellular Fate Following **DC-5163** Treatment. This table summarizes the ultimate impact of **DC-5163** on cancer cell survival and proliferation.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the effects of **DC-5163**.

GAPDH Activity Assay

Objective: To measure the enzymatic activity of GAPDH in the presence of **DC-5163**.

Principle: The assay measures the reduction of NAD⁺ to NADH, which is spectrophotometrically monitored at 340 nm.

Protocol:

- Enzyme Source: Recombinant human GAPDH or cell lysates.
- Reaction Mixture: Prepare a reaction buffer containing triethanolamine, EDTA, MgCl₂, ATP, and 3-phosphoglyceric acid.
- Enzyme Addition: Add phosphoglycerate kinase to the reaction mixture.
- Initiation: Start the reaction by adding glyceraldehyde-3-phosphate and NAD⁺.
- Inhibitor Treatment: For inhibition studies, pre-incubate GAPDH with varying concentrations of **DC-5163** before initiating the reaction.
- Measurement: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.
- Data Analysis: Calculate the rate of NADH production to determine GAPDH activity. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability and Proliferation Assay (CCK-8)

Objective: To assess the effect of **DC-5163** on cancer cell viability and proliferation.

Protocol:

- **Cell Seeding:** Seed cancer cells (e.g., MCF-7, MDA-MB-231, BT549) in 96-well plates and allow them to adhere overnight.
- **Treatment:** Treat the cells with various concentrations of **DC-5163** or DMSO (vehicle control) for 24, 48, or 72 hours.
- **Reagent Addition:** Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.
- **Measurement:** Measure the absorbance at 450 nm using a microplate reader.
- **Data Analysis:** The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Extracellular Flux Analysis (Seahorse Assay)

Objective: To measure the real-time metabolic activity of cancer cells, specifically the Extracellular Acidification Rate (ECAR) as an indicator of glycolysis.

Protocol:

- **Cell Seeding:** Seed cancer cells in a Seahorse XF cell culture microplate.
- **Treatment:** Treat cells with **DC-5163** or DMSO for a specified period (e.g., 24 hours).
- **Assay Medium:** Replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine.
- **Instrument Setup:** Calibrate the Seahorse XF Analyzer.
- **Measurement:** Measure the basal ECAR. To assess compensatory glycolysis, inject mitochondrial inhibitors (e.g., rotenone and antimycin A) and measure the subsequent change in ECAR.
- **Data Analysis:** Analyze the ECAR data to determine the effect of **DC-5163** on both basal and compensatory glycolysis.

Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis by **DC-5163**.

Protocol:

- Cell Treatment: Treat cancer cells with different concentrations of **DC-5163** for 48 hours.
- Cell Harvesting: Harvest the cells and wash with cold PBS.
- Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
- Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
- Flow Cytometry: Analyze the stained cells using a flow cytometer.
- Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Cell Cycle Analysis

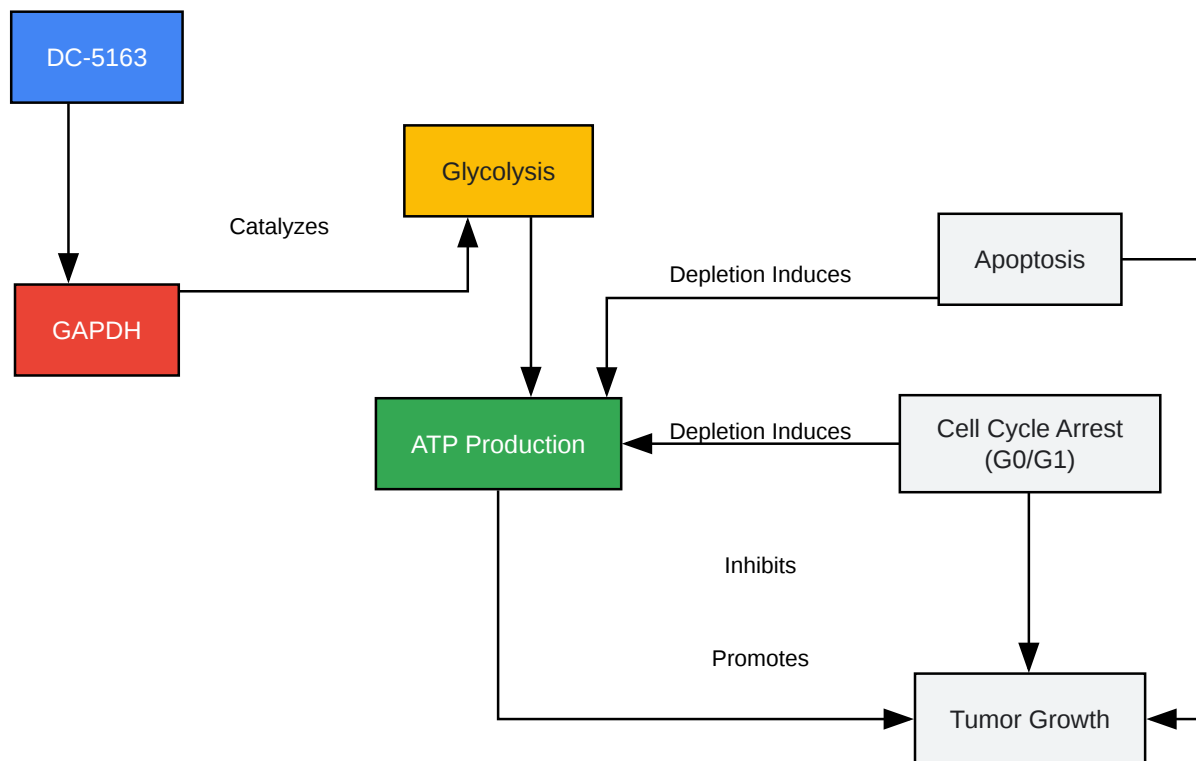
Objective: To determine the effect of **DC-5163** on cell cycle progression.

Protocol:

- Cell Treatment: Treat cancer cells with **DC-5163** for a specified time.
- Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
- Staining: Wash the cells with PBS and stain with a solution containing PI and RNase A.
- Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
- Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

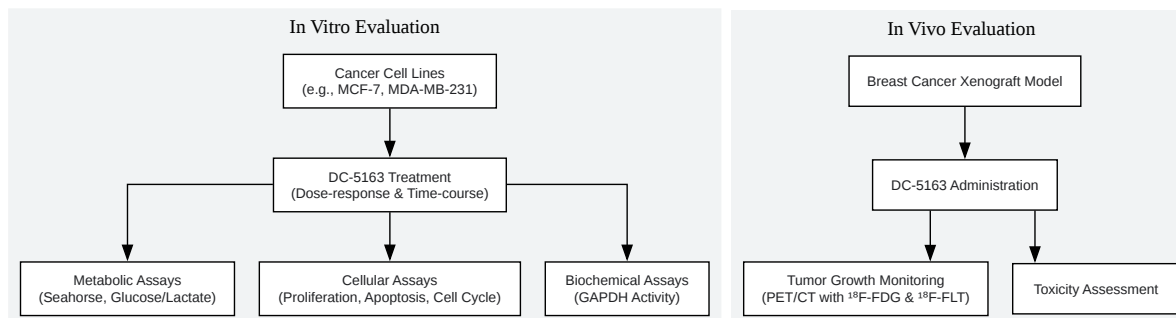
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of **DC-5163** and a typical experimental workflow for its evaluation.



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Figure 1: Mechanism of action of **DC-5163**.



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Figure 2: A representative experimental workflow for evaluating **DC-5163**.



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References

- 1. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [DC-5163: A Potent Inhibitor of Glycolysis for Cancer Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2804112#dc-5163-and-regulation-of-glycolysis\]](https://www.benchchem.com/product/b2804112#dc-5163-and-regulation-of-glycolysis)

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